Suzuki Coupling Regioselectivity: 2,4,6‑Tribromonitrobenzene vs 2,4‑Dibromo‑6‑iodonitrobenzene in Liquid‑Crystal Biphenyl Synthesis
Under standard Suzuki conditions with boronic acid 20, 2,4,6‑tribromonitrobenzene (21) afforded mainly the undesired 4‑nitro‑2′‑thiopropyl‑3,3′,5,5′‑tetrabromobiphenyl (22), with the target isomer 1b (X = Br) isolated in less than 10 % yield [1]. Replacing one ortho‑bromine with iodine (2,4‑dibromo‑6‑iodonitrobenzene, 23) reversed the regiochemistry, delivering 1b as the sole product in good yield [1]. This establishes 2,4,6‑tribromonitrobenzene as a poor substrate for ortho‑selective Suzuki coupling when symmetrical tri‑bromine substitution is employed, whereas the mixed‑halogen analog enables productive coupling.
| Evidence Dimension | Suzuki coupling regioselectivity – yield of desired isomer 1b |
|---|---|
| Target Compound Data | <10 % desired isomer (1b) isolated |
| Comparator Or Baseline | 2,4‑Dibromo‑6‑iodonitrobenzene (23): 1b obtained as sole product in good yield |
| Quantified Difference | >10‑fold improvement in regioselectivity upon exchange of one Br for I |
| Conditions | Standard Pd‑catalyzed Suzuki coupling; THF or DMF, base, 80–100 °C (J. Org. Chem. 2003, 68, 9574–9588, Scheme 4) |
Why This Matters
Users pursuing ortho‑selective C–C bond formation on polyhalogenated nitrobenzenes must select the iodo‑differentiated analog; 2,4,6‑tribromonitrobenzene is appropriate only when symmetrical tri‑bromine substitution is desirable or when SNAr is the intended pathway.
- [1] Manka, J. T., Guo, F., Huang, J., Yin, H., Farrar, J. M., Sienkowska, M., Benin, V. & Kaszynski, P. J. Org. Chem. 2003, 68, 9574–9588. View Source
